2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-8-7-14(9-19(18)24-2)10-20(22)21-12-17-11-15-5-3-4-6-16(15)13-25-17/h3-9,17H,10-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCQVVIKQZJHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CC3=CC=CC=C3CO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide typically involves the following steps:
Preparation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of 3,4-dimethoxyphenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Synthesis of isochroman-3-ylmethylamine: Isochroman-3-ylmethylamine can be synthesized from isochroman through a series of reactions including reduction and amination.
Coupling Reaction: Finally, the 3,4-dimethoxyphenylacetyl chloride is reacted with isochroman-3-ylmethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy groups and the isochroman moiety could influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related acetamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Key Comparative Insights
Substituent Effects on Bioactivity: The 3,4-dimethoxy group in A-740003 and the target compound enhances binding to neurological targets (e.g., P2X7 receptors) via electron donation, whereas chloro substituents (e.g., in alachlor) increase reactivity for agrochemical applications . Isochroman vs.
Synthetic and Physical Properties :
- Yield and Stability : Rip-B’s 80% synthesis yield contrasts with the laborious crystallization processes of dichlorophenyl derivatives (e.g., ), highlighting the impact of substituent complexity on synthesis .
- Hydrogen Bonding : Dichlorophenyl derivatives form R22(10) hydrogen-bonded dimers critical for crystal packing, a feature absent in simpler acetamides like Rip-B .
Pharmacological Potential: A-740003’s nanomolar potency for P2X7 antagonism suggests that the target compound’s isochroman group could similarly enhance receptor selectivity, though empirical data are lacking . Alachlor’s herbicidal activity underscores the role of chloro and methoxymethyl groups in agrochemical design, diverging from the neurological focus of dimethoxy-substituted analogues .
Biological Activity
2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a 3,4-dimethoxyphenyl group with an isochroman-3-ylmethyl moiety, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.53 g/mol. The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Phenyl Group | Contains two methoxy substituents at the 3 and 4 positions. |
| Isochroman Moiety | A fused ring system that may enhance binding interactions. |
| Acetamide Functionality | Provides a site for potential biological interactions. |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The methoxy groups may enhance lipophilicity, facilitating membrane penetration and receptor binding.
Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors.
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound has identified several promising areas:
Anti-inflammatory Effects
The presence of methoxy groups in phenolic compounds is often associated with anti-inflammatory properties. Preliminary investigations suggest that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
Analgesic Properties
Given its structural characteristics, there is a hypothesis that this compound could possess analgesic effects similar to other acetamides known for pain relief.
Case Studies and Research Findings
-
Synthesis and Characterization:
- The compound was synthesized through a multi-step process involving the formation of acetamide from isochroman derivatives and phenolic precursors .
- Biological Testing:
-
Comparative Studies:
- Comparisons with structurally similar compounds have shown variations in biological activities based on substituent positions on the aromatic rings .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(3,4-dimethoxyphenyl)-N-(isochroman-3-ylmethyl)acetamide, and what critical reaction parameters must be optimized?
- Methodology : The compound is typically synthesized via a multi-step process involving: (i) Acylation of 3,4-dimethoxyphenylacetic acid with isochroman-3-ylmethylamine using coupling agents like EDC/HOBt in dichloromethane at 0–5°C . (ii) Strict control of temperature (e.g., <10°C during acylation) to minimize side reactions such as epimerization or hydrolysis . (iii) Purification via column chromatography with ethyl acetate/hexane gradients to isolate the acetamide product.
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and isochroman methylene protons (δ ~4.2–4.5 ppm) to confirm regiochemistry .
- X-ray crystallography : Resolves dihedral angles between the dimethoxyphenyl and isochroman rings, critical for understanding conformational stability (e.g., dihedral angles ~65° observed in analogous acetamides) .
- Validation : Cross-referencing with IR (amide C=O stretch ~1650 cm⁻¹) ensures functional group integrity .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Screening Pipeline :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Anti-inflammatory activity : COX-2 inhibition assays using recombinant enzymes .
- Dose-response curves : IC50 calculations to prioritize lead optimization .
Advanced Research Questions
Q. How can synthetic yields be improved during scale-up from milligram to gram quantities without compromising purity?
- Optimization Strategies :
- Solvent selection : Replace dichloromethane with THF to enhance solubility of intermediates at higher concentrations .
- Catalyst screening : Test alternatives to EDC (e.g., DCC/DMAP) for improved coupling efficiency .
- Process monitoring : Use in-situ FTIR to track reaction progress and minimize over-reaction .
Q. What mechanistic approaches resolve contradictions between in vitro potency and in vivo efficacy observed in preclinical models?
- Troubleshooting Framework :
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS to identify bioavailability bottlenecks .
- Metabolite identification : Incubate with liver microsomes to detect rapid glucuronidation/sulfation of the dimethoxyphenyl group, which may reduce efficacy .
- Species-specific differences : Compare murine vs. human CYP450 metabolism using recombinant enzymes .
Q. How does the isochroman moiety influence target selectivity compared to simpler N-alkylacetamide analogs?
- Structure-Activity Relationship (SAR) Insights :
- Molecular docking : The isochroman’s rigid bicyclic structure enhances binding to hydrophobic pockets in kinase targets (e.g., MAPK) compared to flexible N-alkyl chains .
- Free-energy calculations : MM-GBSA analysis shows a 2.3 kcal/mol stronger binding affinity due to van der Waals interactions with the isochroman oxygen .
Q. What computational and experimental methods validate predicted binding modes to neurological targets like serotonin receptors?
- Integrated Validation Workflow :
- Molecular dynamics (MD) simulations : 100-ns trajectories assess stability of the acetamide-receptor complex .
- Site-directed mutagenesis : Replace key residues (e.g., Tyr95 in 5-HT2A) to confirm hydrogen bonding with the amide carbonyl .
- SPR biosensing : Measure binding kinetics (kon/koff) to correlate simulation data with experimental affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
